Cas no 170866-05-4 (1-cyclopentyl-2,5-dihydro-1H-pyrrole-2,5-dione)

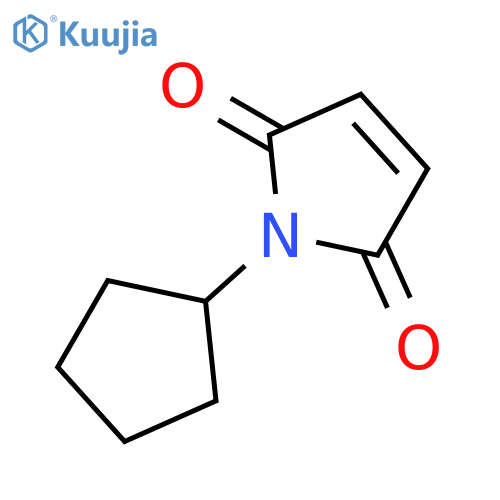

170866-05-4 structure

商品名:1-cyclopentyl-2,5-dihydro-1H-pyrrole-2,5-dione

1-cyclopentyl-2,5-dihydro-1H-pyrrole-2,5-dione 化学的及び物理的性質

名前と識別子

-

- 1-Cyclopentyl-1H-pyrrole-2,5-dione

- 1-cyclopentyl-pyrrole-2,5-dione

- 1-cyclopentylpyrrole-2,5-dione

- 1-cyclopentylazoline-2,5-dione

- 1H-Pyrrole-2,5-dione, 1-cyclopentyl-

- 1-cyclopentyl-2,5-dihydro-1H-pyrrole-2,5-dione

- CS-0035784

- MFCD05662912

- AS-39492

- DA-29470

- AM806281

- N-Cyclopentylmaleinimide

- DTXSID60363966

- VGA86605

- F3325-0032

- AKOS000249395

- 170866-05-4

- SCHEMBL209046

-

- MDL: MFCD05662912

- インチ: InChI=1S/C9H11NO2/c11-8-5-6-9(12)10(8)7-3-1-2-4-7/h5-7H,1-4H2

- InChIKey: YEAIIFHWFHOYMQ-UHFFFAOYSA-N

- ほほえんだ: C1CCC(C1)N2C(=O)C=CC2=O

計算された属性

- せいみつぶんしりょう: 165.07900

- どういたいしつりょう: 165.078978594g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 233

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 37.4Ų

じっけんとくせい

- 密度みつど: 1.3±0.1 g/cm3

- ゆうかいてん: NA

- ふってん: 281.0±9.0 °C at 760 mmHg

- フラッシュポイント: 124.9±11.1 °C

- PSA: 37.38000

- LogP: 0.79190

- じょうきあつ: 0.0±0.6 mmHg at 25°C

1-cyclopentyl-2,5-dihydro-1H-pyrrole-2,5-dione セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

1-cyclopentyl-2,5-dihydro-1H-pyrrole-2,5-dione 税関データ

- 税関コード:2925190090

- 税関データ:

中国税関コード:

2925190090概要:

2925190090他のイミド及びその誘導体塩。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2925190090他のイミド及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

1-cyclopentyl-2,5-dihydro-1H-pyrrole-2,5-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D763417-1g |

1-CYCLOPENTYL-PYRROLE-2,5-DIONE |

170866-05-4 | 95% | 1g |

$185 | 2024-06-06 | |

| Chemenu | CM372320-1g |

1-Cyclopentyl-1H-pyrrole-2,5-dione |

170866-05-4 | 95%+ | 1g |

$226 | 2023-02-17 | |

| Aaron | AR00AD0P-250mg |

1-CYCLOPENTYL-PYRROLE-2,5-DIONE |

170866-05-4 | 95% | 250mg |

$69.00 | 2023-12-15 | |

| eNovation Chemicals LLC | D763417-250mg |

1-CYCLOPENTYL-PYRROLE-2,5-DIONE |

170866-05-4 | 95% | 250mg |

$195 | 2025-02-19 | |

| TRC | C992033-100mg |

1-Cyclopentyl-pyrrole-2,5-dione |

170866-05-4 | 100mg |

$ 65.00 | 2022-06-06 | ||

| Alichem | A109011243-5g |

1-Cyclopentyl-pyrrole-2,5-dione |

170866-05-4 | 95% | 5g |

$924.14 | 2022-04-02 | |

| Aaron | AR00AD0P-100mg |

1-CYCLOPENTYL-PYRROLE-2,5-DIONE |

170866-05-4 | 95% | 100mg |

$39.00 | 2023-12-15 | |

| A2B Chem LLC | AE82333-250mg |

1-Cyclopentyl-pyrrole-2,5-dione |

170866-05-4 | 95% | 250mg |

$151.00 | 2024-04-20 | |

| Aaron | AR00AD0P-1g |

1-CYCLOPENTYL-PYRROLE-2,5-DIONE |

170866-05-4 | 95% | 1g |

$131.00 | 2023-12-15 | |

| eNovation Chemicals LLC | D763417-100mg |

1-CYCLOPENTYL-PYRROLE-2,5-DIONE |

170866-05-4 | 95% | 100mg |

$85 | 2024-06-06 |

1-cyclopentyl-2,5-dihydro-1H-pyrrole-2,5-dione 関連文献

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

170866-05-4 (1-cyclopentyl-2,5-dihydro-1H-pyrrole-2,5-dione) 関連製品

- 1631-25-0(N-Cyclohexylmaleimide)

- 102331-61-3(1-(1-Methylpropyl)-1H-pyrrole 2,5-dione)

- 4080-76-6(Octyl Maleimide)

- 4856-87-5( BMH Crosslinker )

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬